

# (5-Chloropyrimidin-2-yl)methanol chemical properties

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## Compound of Interest

Compound Name: (5-Chloropyrimidin-2-yl)methanol

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An In-Depth Technical Guide to **(5-Chloropyrimidin-2-yl)methanol**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**(5-Chloropyrimidin-2-yl)methanol** is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold of the nucleobases uracil, thymine, and cytosine, it belongs to a class of compounds with profound biological relevance. The pyrimidine moiety is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents, including antiviral and anticancer drugs.<sup>[1][2]</sup>

This guide provides a comprehensive technical overview of **(5-Chloropyrimidin-2-yl)methanol** for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, spectroscopic profile, a validated synthetic pathway, its key chemical reactions, and its strategic application as a versatile building block in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The strategic placement of the chloro, hydroxymethyl, and pyrimidine nitrogen atoms provides three distinct points for chemical modification, making it a valuable starting material for generating diverse chemical libraries.

## Physicochemical and Spectroscopic Properties

**(5-Chloropyrimidin-2-yl)methanol** is typically supplied as a solid with a purity of 97% or higher.<sup>[3][4]</sup> Proper handling and storage are crucial for maintaining its integrity.

## Physicochemical Data

The core physical and chemical properties of **(5-Chloropyrimidin-2-yl)methanol** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	944902-98-1	[3][5]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	[4][6]
Molecular Weight	144.56 g/mol	[6][7]
IUPAC Name	(5-Chloropyrimidin-2-yl)methanol	
Synonyms	5-Chloro-2-(hydroxymethyl)pyrimidine, 5-Chloropyrimidine-2-methanol	[5][8]
Appearance	Solid	[3]
Purity	≥97%	[3]
Boiling Point	238.4 ± 20.0 °C (Predicted)	[5]
Density	1.422 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Storage	Sealed in a dry environment at room temperature or 2-8°C.	[5][8]

## Spectroscopic Profile

While full experimental spectra are not widely published in peer-reviewed literature, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and quality control.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and characteristic.

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~8.8	Singlet	2H	H4, H6	Aromatic protons on an electron-deficient pyrimidine ring, deshielded by two nitrogen atoms and a chlorine atom.
~4.7	Singlet	2H	-CH <sub>2</sub> -	Methylene protons adjacent to the electron-withdrawing pyrimidine ring and the oxygen atom.
~3.5-5.0	Broad Singlet	1H	-OH	Labile hydroxyl proton; chemical shift and appearance are dependent on solvent, concentration, and temperature.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.

Predicted Shift (ppm)	Assignment	Rationale
~165	C2	Carbon atom attached to a nitrogen and the hydroxymethyl group.
~158	C4, C6	Equivalent aromatic carbons adjacent to nitrogen atoms.
~122	C5	Carbon atom bearing the chloro substituent.
~64	-CH <sub>2</sub> -	Methylene carbon attached to the hydroxyl group.

#### Infrared (IR) Spectroscopy:

- 3400-3200 cm<sup>-1</sup> (broad): O-H stretching vibration from the alcohol group.
- 3100-3000 cm<sup>-1</sup> (weak): Aromatic C-H stretching.
- ~1600-1400 cm<sup>-1</sup>: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
- ~1050 cm<sup>-1</sup>: C-O stretching of the primary alcohol.
- ~800-600 cm<sup>-1</sup>: C-Cl stretching vibration.

#### Mass Spectrometry (MS):

- Electron Impact (EI-MS): The molecular ion peak (M<sup>+</sup>) would be observed at m/z 144. A characteristic (M+2)<sup>+</sup> peak at m/z 146 with approximately one-third the intensity of the M<sup>+</sup> peak would confirm the presence of a single chlorine atom.
- Electrospray Ionization (ESI-MS): [M+H]<sup>+</sup> at m/z 145 and [M+Na]<sup>+</sup> at m/z 167.

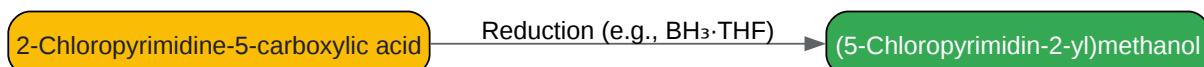
## Synthesis and Purification

A robust and scalable synthesis of **(5-Chloropyrimidin-2-yl)methanol** can be envisioned via the reduction of its corresponding carboxylic acid, which in turn can be sourced from

commercially available precursors. This two-step approach leverages standard, high-yielding transformations in organic chemistry.

## Proposed Synthetic Route

The proposed pathway involves the hydrolysis of a suitable ester, such as 2-chloropyrimidine-5-carboxylic acid, followed by its reduction to the primary alcohol.



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Caption: Proposed synthetic workflow for **(5-Chloropyrimidin-2-yl)methanol**.

## Experimental Protocol: Reduction of 2-Chloropyrimidine-5-carboxylic acid

This protocol is based on well-established procedures for the reduction of carboxylic acids to primary alcohols.[1][9]

### Step 1: Reaction Setup

- To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloropyrimidine-5-carboxylic acid (5.0 g, 31.5 mmol).[9]
- Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula to dissolve the starting material.
- Cool the resulting solution to 0 °C in an ice-water bath.

### Step 2: Addition of Reducing Agent

- Slowly add a 1.0 M solution of borane-THF complex ( $\text{BH}_3\cdot\text{THF}$ , ~70 mL, 70 mmol, ~2.2 equivalents) to the stirred solution at 0 °C over 30 minutes using a dropping funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. Borane is chosen as it is a milder reducing agent than  $\text{LiAlH}_4$ , showing good functional group tolerance.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is fully consumed.

#### Step 3: Reaction Quench and Work-up

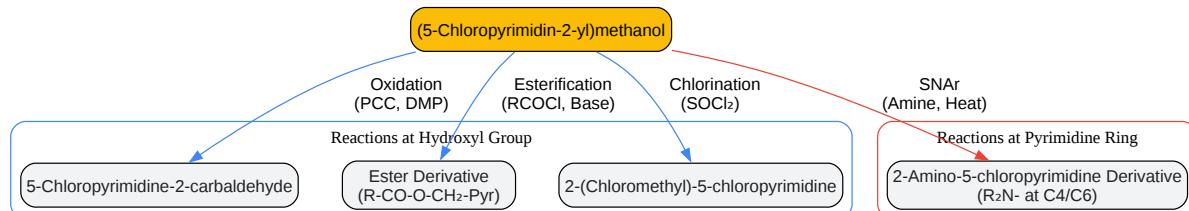
- Once the reaction is complete, cool the flask back to 0 °C.
- Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) until gas evolution (hydrogen) ceases. Safety Note: Quenching is highly exothermic and releases flammable hydrogen gas. Ensure adequate ventilation and slow addition.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Add 1 M aqueous HCl (~50 mL) to the residue and stir for 30 minutes.
- Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude product.

#### Step 4: Purification

- Purify the crude residue by flash column chromatography on silica gel.
- Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
- Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield **(5-Chloropyrimidin-2-yl)methanol** as a solid.

## Chemical Reactivity and Derivatization

The chemical utility of **(5-Chloropyrimidin-2-yl)methanol** stems from the distinct reactivity of its functional groups: the primary alcohol and the chlorinated pyrimidine ring.



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Caption: Key reaction pathways for **(5-Chloropyrimidin-2-yl)methanol**.

- Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidants. It can undergo esterification with acyl chlorides or carboxylic acids, or be converted to a chloride using thionyl chloride (SOCl<sub>2</sub>), transforming it into a useful electrophile.[10]
- Reactions at the Pyrimidine Ring: The pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). While the C-5 chlorine is relatively unreactive, chlorine atoms at the C2, C4, or C6 positions are typically labile. In this molecule, further substitution on the ring would likely require harsh conditions or activation, but its derivatives, particularly those with leaving groups at C2 or C4, are key substrates for SNAr reactions with amines. This reaction is fundamental to the synthesis of many kinase inhibitors.[11]

## Applications in Medicinal Chemistry and Drug Discovery

The primary application of **(5-Chloropyrimidin-2-yl)methanol** is as a strategic building block for the synthesis of high-value pharmaceutical targets. Its structure is particularly amenable for elaboration into potent enzyme inhibitors.

## Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.<sup>[11]</sup> A large class of FDA-approved oncology drugs function by inhibiting specific kinases. Many of these inhibitors feature a 2-aminopyrimidine scaffold, which acts as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the kinase.<sup>[12]</sup> <sup>[13]</sup>

**(5-Chloropyrimidin-2-yl)methanol** is an ideal precursor for constructing these scaffolds. The molecule can be elaborated through a sequence involving nucleophilic substitution of a chloro group at the 2- or 4-position of a related pyrimidine intermediate with an appropriate amine, a reaction that is central to building the final drug molecule.



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Caption: General scheme for application in kinase inhibitor synthesis.

For example, in the discovery of novel ALK/EGFR dual kinase inhibitors, a 5-chloro-N<sub>2</sub>,N<sub>4</sub>-disubstituted pyrimidine-2,4-diamine core was utilized.<sup>[13]</sup> Similarly, derivatives have been used to synthesize potent CHK1 inhibitors for hematologic malignancies.<sup>[14]</sup> The synthetic strategies employed in these programs underscore the value of functionalized chloropyrimidines as key intermediates.

## Safety, Handling, and Storage

As a laboratory chemical, **(5-Chloropyrimidin-2-yl)methanol** must be handled with appropriate safety precautions.

- Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[5\]](#)[\[8\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

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